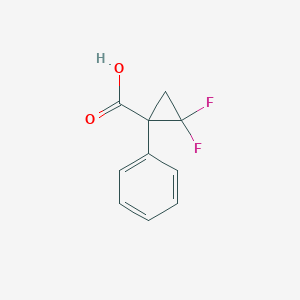

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRNDRDZDULUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434491 | |

| Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156021-07-7 | |

| Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a fluorinated carbocyclic building block of significant interest in medicinal chemistry. This document delves into its chemical properties, synthesis, reactivity, and its burgeoning role in the design and development of novel therapeutics.

Introduction: The Strategic Value of the 2,2-Difluoro-1-phenylcyclopropane Moiety

This compound is a unique molecule that marries the conformational rigidity and metabolic stability of a cyclopropane ring with the profound electronic effects of geminal fluorine substitution. The incorporation of fluorine atoms can dramatically alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, and metabolic fate.[1] The gem-difluoro group, in particular, imparts a significant dipole moment and can act as a bioisosteric replacement for other functional groups, making it a valuable tool in drug design.[1]

The phenylcyclopropane scaffold itself is a privileged motif in medicinal chemistry, offering a three-dimensional structure that can effectively probe the binding pockets of biological targets. This guide will explore the unique chemical landscape of this compound and its potential to unlock new therapeutic avenues.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Properties

The introduction of the gem-difluoro group has a pronounced effect on the acidity and lipophilicity of the carboxylic acid.

| Property | Value (Estimated) | Rationale and Supporting Evidence |

| pKa | 2.5 - 3.0 | The strong electron-withdrawing effect of the two fluorine atoms significantly acidifies the carboxylic acid proton compared to its non-fluorinated analog. This estimate is based on the known acidifying effect of alpha-fluorine substituents on carboxylic acids. |

| logP | ~2.1 | This value is estimated based on the logP of the structurally similar compound 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane carboxylic acid. Fluorination generally increases lipophilicity. |

| Solubility | Very slightly soluble in water | Based on the solubility data for 1-(2,2-Difluoro-benzo[2][3]dioxol-5-yl)-cyclopropane carboxylic acid (0.31 g/L at 25 °C), the title compound is expected to have low aqueous solubility. |

Spectroscopic Characterization

While specific spectra for this compound are not widely available in public databases, its characteristic spectroscopic features can be predicted based on the analysis of its functional groups and structural analogs.

1H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4]

-

Aromatic Protons (-C6H5): Multiplets are anticipated in the range of 7.2-7.5 ppm.

-

Cyclopropyl Protons (-CH2-): The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets in the upfield region, likely between 1.5-2.5 ppm.

13C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the range of 170-180 ppm.[5]

-

Aromatic Carbons (-C6H5): Multiple signals are anticipated between 125-140 ppm.

-

Quaternary Carbon (C-1): The carbon bearing the phenyl and carboxyl groups will likely appear around 30-40 ppm.

-

Difluorinated Carbon (-CF2-): This carbon will exhibit a triplet due to coupling with the two fluorine atoms and is expected to be in the range of 110-120 ppm.

-

Methylene Carbon (-CH2-): The methylene carbon of the cyclopropane ring is expected to resonate in the upfield region, around 20-30 ppm.

IR Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from 2500 to 3300 cm-1, characteristic of the hydrogen-bonded dimer.[6][7]

-

C=O Stretch (Carbonyl): A strong, sharp absorption is anticipated between 1700-1725 cm-1.[6]

-

C-F Stretch: Strong absorptions are expected in the region of 1000-1200 cm-1.

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z = 198.05.

-

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Aromatic compounds also show characteristic fragmentation of the phenyl ring.

Synthesis of this compound

Synthetic Strategy Overview

The most common and effective method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene.[3] In this case, the target alkene is an ester of cinnamic acid. The resulting difluorocyclopropyl ester is then hydrolyzed to afford the desired carboxylic acid.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on established methods for difluorocyclopropanation and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl 2,2-Difluoro-1-phenylcyclopropane-1-carboxylate

This step involves the generation of difluorocarbene and its in-situ reaction with ethyl cinnamate. A common and effective source of difluorocarbene is the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source like sodium iodide (NaI).[3]

-

Reaction:

-

Reagents and Conditions:

-

Ethyl cinnamate (1.0 eq)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 - 2.0 eq)

-

Sodium Iodide (NaI) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., THF or Diglyme)

-

Inert atmosphere (Nitrogen or Argon)

-

Temperature: Reflux

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add ethyl cinnamate and anhydrous solvent.

-

Add sodium iodide and TMSCF3 to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester.

-

Causality Behind Experimental Choices:

-

TMSCF3/NaI System: This reagent system is often preferred for its efficiency and milder reaction conditions compared to older methods like the thermal decomposition of sodium chlorodifluoroacetate.

-

Anhydrous Conditions and Inert Atmosphere: Difluorocarbene is a reactive intermediate, and the reagents used are sensitive to moisture.

-

Quenching with Sodium Thiosulfate: This step is to remove any remaining iodine formed during the reaction.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

-

Reaction:

-

Reagents and Conditions:

-

Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate (1.0 eq)

-

Aqueous solution of a base (e.g., NaOH or KOH, 2-3 eq)

-

Co-solvent (e.g., Ethanol or Methanol)

-

Temperature: Room temperature to reflux

-

Acid for workup (e.g., HCl)

-

-

Procedure:

-

Dissolve the ester in a mixture of the alcohol co-solvent and the aqueous base.

-

Stir the reaction mixture at the chosen temperature and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Wash the aqueous layer with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of 1-2 with cold dilute HCl.

-

Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropane scaffold and the powerful electronic effects of geminal fluorine substitution offers a compelling strategy for modulating the properties of bioactive molecules. From serving as a bioisosteric replacement to acting as a reactive moiety for enzyme inhibition, the potential applications of this compound are vast. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect to see the 2,2-difluoro-1-phenylcyclopropane motif appearing in an increasing number of innovative therapeutic agents. Further exploration of its synthesis, reactivity, and biological applications will undoubtedly continue to fuel advancements in the field of drug development.

References

-

PubChem. This compound. [Link]

-

Mykhailiuk, P. K. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2021 , 17, 245-276. [Link]

- Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

- Google Patents.

-

ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

-

ResearchGate. Measured log P values for compounds selectively fluorinated... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744). [Link]

-

YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]

-

ResearchGate. (PDF) Synthesis of gem-Difluorocyclopropanes. [Link]

-

eScholarship.org. Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

-

ResearchGate. (PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. [Link]

-

National Institutes of Health. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. [Link]

-

National Institutes of Health. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. [Link]

-

National Institutes of Health. Synthesis of (E)- and (Z)-α,β-Difluorourocanic Acid. [Link]

-

Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Organic Chemistry | OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. trans-2-Phenylcyclopropane-1-carboxylic acid. [Link]

-

Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

Sources

- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Strategic Value of Fluorinated Cyclopropanes in Medicinal Chemistry

An In-Depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 156021-07-7), a fluorinated carbocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We delve into its physicochemical properties, explore a robust synthetic pathway via difluorocarbene chemistry, and detail its applications as a versatile building block for bioactive molecules. The unique combination of a strained cyclopropane ring and electron-withdrawing fluorine atoms imparts valuable properties, making this scaffold a compelling starting point for the development of novel enzyme inhibitors and therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

The incorporation of cyclopropane rings into molecular scaffolds is a well-established strategy in drug discovery. The ring's inherent strain and unique electronic properties, such as enhanced π-character in its C-C bonds, can confer a rigid conformation that often improves binding affinity to biological targets.[1] This conformational restriction can lead to enhanced potency, increased metabolic stability, and reduced off-target effects.[1]

When combined with fluorine, the "small atom with a big impact," the utility of the cyclopropane motif is magnified. The strategic placement of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability. The gem-difluoro substitution on the cyclopropane ring, as seen in this compound, is particularly noteworthy. This modification enhances the reactivity of the cyclopropane ring, making it a valuable tool for probing enzyme mechanisms and a key structural motif in the development of novel bioactive molecules.[2] Analogs have demonstrated potent anti-cancer and anti-proliferative activities, underscoring the therapeutic potential of this chemical class.[2][3]

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. Its core structure features a phenyl group and a carboxylic acid moiety attached to the same carbon of a difluorinated cyclopropane ring.

| Property | Value | Source |

| CAS Number | 156021-07-7 | |

| Molecular Formula | C₁₀H₈F₂O₂ | |

| Molecular Weight | 198.17 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | QXRNDRDZDULUAG-UHFFFAOYSA-N | |

| Canonical SMILES | C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O |

Synthesis and Mechanistic Considerations

The synthesis of gem-difluorocyclopropanes is most effectively achieved through the addition of difluorocarbene (:CF₂) to an alkene. A highly reliable and accessible source for difluorocarbene is Trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[4]

The overall synthetic strategy involves a two-step process:

-

Difluorocyclopropanation: An electron-rich alkene, such as ethyl cinnamate, is reacted with TMSCF₃ in the presence of a fluoride initiator. The initiator activates the TMSCF₃ to generate a trifluoromethyl anion, which rapidly decomposes to form difluorocarbene and a fluoride ion.[4] The highly reactive carbene then undergoes a [2+1] cycloaddition with the alkene to form the stable gem-difluorocyclopropane ring.

-

Ester Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which is then protonated with acid to afford the final carboxylic acid product.

The choice of a non-metallic fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), is critical for initiating the reaction at low temperatures with high efficiency.[4] Ethereal solvents like THF are ideal for this transformation. This method avoids the use of harsh or difficult-to-handle reagents, making it suitable for laboratory-scale synthesis.

Key Applications in Research and Development

The unique structural and electronic features of this compound make it a valuable scaffold for various applications.

A Versatile Chemical Building Block

The carboxylic acid handle provides a straightforward point for chemical modification, enabling its incorporation into larger, more complex molecules. It can be readily converted into amides, esters, and other functional groups, serving as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The phenylcyclopropane carboxamide structure, for instance, is found in compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, and antitumor effects.[1]

Role in Enzyme Inhibition and Mechanistic Studies

The gem-difluorocyclopropane unit is a known bioisostere for various functional groups and can act as a transition-state analog. A closely related compound, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), is a potent, slow-dissociating inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2] This highlights the potential of the 2,2-difluoro-1-phenylcyclopropane scaffold to be used in the rational design of enzyme inhibitors, where the strained, electron-deficient ring can interact with active site residues or act as a masked electrophile.

Preclinical Findings and Therapeutic Potential

Derivatives of phenylcyclopropane carboxamides have shown promising results in preclinical studies. Research has demonstrated that these compounds can inhibit the proliferation of human myeloid leukaemia cell lines.[1][3] While direct biological data for the title compound is limited in public literature, its structural similarity to these active molecules makes it a high-value starting point for structure-activity relationship (SAR) studies in oncology and other therapeutic areas.

Experimental Protocols

The following protocols are representative procedures for the synthesis and characterization of the title compound, based on established methodologies.[4]

Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

-

Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl cinnamate (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely. Cool the solution to -50 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

-

Reagent Addition: Add tetrabutylammonium triphenyldifluorosilicate (TBAT) (0.1 eq) to the cooled solution. Follow this with the slow, dropwise addition of trifluoromethyltrimethylsilane (TMSCF₃) (2.5 eq) over 20 minutes, ensuring the internal temperature does not rise above -45 °C.

-

Reaction: Stir the reaction mixture at -50 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Cooling & Acidification: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of cold 2M hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the product under vacuum to a constant weight to yield this compound.

Protocol: Analytical Characterization

-

Purity Assessment (HPLC):

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Analysis: The purity is determined by the peak area percentage of the main component.

-

-

Structural Verification (NMR):

-

Instrument: Bruker 400 MHz spectrometer or equivalent.

-

Sample Prep: Dissolve ~5-10 mg of the final product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets for the cyclopropyl protons and signals in the aromatic region for the phenyl group, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a fluorine spectrum. Expect signals in the typical range for gem-difluoroaliphatic groups, likely appearing as a complex multiplet due to coupling with the cyclopropyl protons.

-

Conclusion and Future Outlook

This compound stands out as a high-value scaffold for chemical innovation. Its synthesis from readily available starting materials via robust difluorocarbene chemistry makes it an accessible building block for broad research and development efforts. The proven bioactivity of structurally related analogs in oncology and enzyme inhibition provides a strong rationale for its further exploration in drug discovery programs. Future work will likely focus on synthesizing libraries of derivatives to probe structure-activity relationships against various biological targets and on developing stereoselective synthetic routes to access enantiopure versions of this promising compound.

References

-

Ramesh, M., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58947623, this compound. Retrieved January 27, 2026, from [Link]

-

Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(29), 6579-6583. [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316914, Ethyl 2-phenylcyclopropane-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2024). Convenient Synthesis, Characterizations and Biological Evolution of Novel 1‐Phenyl‐N'‐(3‐phenylacryloyl)cyclopropane carbohydrazide Derivatives. [Link]

-

Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(29), 6579-6583. [Link]

-

PubMed. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. [Link]

-

ResearchGate. (2017). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80206, 1-Phenylcyclopropanecarboxylic acid. Retrieved January 27, 2026, from [Link]

-

PubMed. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide to the Molecular Structure of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane moiety imparts unique stereoelectronic properties that influence its chemical reactivity and biological activity. This document details the synthesis, spectroscopic characterization, and key structural features of the title compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Difluorocyclopropane Motif

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules. Their inherent ring strain and unique orbital hybridization contribute to a defined three-dimensional conformation, which can facilitate precise interactions with biological targets. The introduction of fluorine atoms onto the cyclopropane ring, particularly in a geminal arrangement, further modulates the molecule's properties in several key ways:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, which can influence binding interactions and solubility.

-

Altered Conformation and Lipophilicity: Fluorine substitution can impact the molecule's preferred conformation and lipophilicity, affecting its ability to cross cell membranes and interact with protein binding pockets.

-

Increased Reactivity: The gem-difluoro group enhances the strain of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening reactions, a property that can be exploited in the design of covalent inhibitors or probes for enzymatic mechanisms.[1]

This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents.[1] Its derivatives have shown promise in various therapeutic areas, including oncology and as enzyme inhibitors.[1] For instance, the related compound 1-amino-2,2-difluorocyclopropane-1-carboxylic acid has been identified as a potent inhibitor of ACC deaminase.[1]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a cyclopropane ring substituted with a phenyl group, a carboxylic acid group, and two fluorine atoms on the same carbon.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 156021-07-7 | BenchChem[1] |

| Molecular Formula | C₁₀H₈F₂O₂ | PubChem |

| Molecular Weight | 198.17 g/mol | BenchChem[1] |

| InChI Key | QXRNDRDZDULUAG-UHFFFAOYSA-N | PubChem |

Synthesis and Mechanistic Considerations

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1,1-Difluoro-2-phenylcyclopropane

-

To a stirred solution of styrene (1.0 equiv.) in a suitable solvent (e.g., toluene or THF) at an appropriate temperature (this can range from room temperature to elevated temperatures depending on the carbene source), add the difluorocarbene precursor (e.g., (trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride source like sodium iodide, or sodium chlorodifluoroacetate (NaSO₂CF₂Cl)).

-

The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched, and the crude product is extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude 1,1-difluoro-2-phenylcyclopropane is then purified by column chromatography.

Step 2: Oxidation to this compound

-

The purified 1,1-difluoro-2-phenylcyclopropane (1.0 equiv.) is dissolved in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water.

-

A catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) is added, followed by the portion-wise addition of a strong oxidizing agent like sodium periodate (NaIO₄) or potassium permanganate (KMnO₄) while maintaining the temperature with an ice bath.

-

The reaction is vigorously stirred until the intermediate is fully converted to the carboxylic acid.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed to yield the crude carboxylic acid.

-

The final product is purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices:

-

Difluorocarbene Source: The choice of difluorocarbene precursor is critical. Reagents like TMSCF₃ (Ruppert-Prakash reagent) are often preferred for their milder reaction conditions and functional group tolerance.

-

Oxidation: The oxidation of a phenyl group to a carboxylic acid is a challenging transformation that requires a powerful oxidizing agent. A ruthenium-catalyzed oxidation is a common and effective method for this purpose. The biphasic solvent system is used to facilitate the reaction between the organic substrate and the aqueous oxidant.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.

-

Cyclopropyl Protons: The two diastereotopic methylene protons on the cyclopropane ring will likely appear as complex multiplets (doublet of doublets) in the range of δ 1.5-2.5 ppm. The geminal and vicinal coupling to each other and to the fluorine atoms will lead to complex splitting patterns.

-

Carboxylic Acid Proton: A broad singlet typically observed far downfield, likely above δ 10 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Cyclopropyl Carbons:

-

The quaternary carbon attached to the phenyl and carboxyl groups will be significantly influenced by both substituents and will likely appear in the range of δ 30-40 ppm.

-

The CF₂ carbon will be a triplet due to coupling with the two fluorine atoms and will be shifted significantly downfield, likely in the range of δ 110-120 ppm.

-

The CH₂ carbon will appear further upfield, likely in the range of δ 20-30 ppm.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the phenyl ring may shift this to a slightly lower wavenumber.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponding to the C-F stretching vibrations.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry:

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 198.

-

Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropane ring.

Reactivity and Ring-Opening Reactions

The presence of the gem-difluoro group significantly increases the ring strain of the cyclopropane ring, making it more susceptible to ring-opening reactions compared to its non-fluorinated analog.[1] This enhanced reactivity is a key feature for its application in medicinal chemistry.

Figure 2: General scheme for the nucleophilic ring-opening of the difluorocyclopropane ring.

The electron-withdrawing fluorine atoms polarize the C-C bonds of the cyclopropane ring, making the carbon atoms more electrophilic and prone to attack by nucleophiles. The ring opening can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile, potentially leading to the formation of various functionalized acyclic compounds. This reactivity can be harnessed to design mechanism-based enzyme inhibitors that form a covalent bond with a nucleophilic residue in the active site of a target enzyme.

Conclusion

This compound is a fascinating molecule with a rich chemical profile dictated by the interplay of its strained cyclopropane ring and the powerful electronic effects of the gem-difluoro substitution. Its synthesis, while challenging, provides access to a versatile building block for the development of novel therapeutic agents. The predicted spectroscopic data provides a roadmap for its characterization, and an understanding of its inherent reactivity opens avenues for its application in the design of targeted enzyme inhibitors. Further experimental investigation into the precise structural and reactive properties of this compound will undoubtedly contribute to its expanded use in the field of drug discovery.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Cyclopropanes in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The gem-difluorocyclopropane motif, in particular, is a valuable structural element in medicinal chemistry and materials science. The high electronegativity and small size of fluorine can influence molecular conformation, metabolic stability, and binding affinity to biological targets. 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a key building block in this class of compounds, offering a unique combination of a strained cyclopropane ring, the electronic effects of two fluorine atoms, and the functionality of a carboxylic acid. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and mass spectrometry.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay between the phenyl ring, the carboxylic acid group, and the gem-difluoro-substituted cyclopropane ring gives rise to a unique spectral fingerprint.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the phenyl, cyclopropyl, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and will appear as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Phenyl Protons (-C₆H₅): The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.2 and 7.6 ppm. Due to the electronic influence of the cyclopropane ring, the signals may exhibit a complex multiplet pattern.

-

Cyclopropyl Protons (-CH₂-): The two diastereotopic protons on C3 of the cyclopropane ring will be magnetically inequivalent and are expected to appear as a pair of doublets of doublets (or more complex multiplets due to coupling with fluorine). Their chemical shift will be in the upfield region, likely between 1.5 and 2.5 ppm. The geminal coupling between these protons and their vicinal coupling to the fluorine atoms will provide valuable structural information.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 170 and 185 ppm[1].

-

Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will resonate in the aromatic region (approximately 125-140 ppm). The ipso-carbon (attached to the cyclopropane ring) will likely be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.

-

Cyclopropyl Carbons:

-

C1 (Quaternary Carbon): This carbon, attached to the phenyl and carboxyl groups, will be a singlet and its chemical shift will be influenced by these substituents.

-

C2 (CF₂): This carbon will be significantly affected by the two attached fluorine atoms, appearing as a triplet due to one-bond C-F coupling. Its chemical shift is expected to be in a unique region for cyclopropyl carbons.

-

C3 (CH₂): This methylene carbon of the cyclopropane ring will appear as a triplet in a proton-decoupled spectrum.

-

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a crucial technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms are diastereotopic and may appear as two distinct signals or as an AB quartet, depending on the solvent and temperature. The expected chemical shift for the CF₂ group is in the range of -110 to -130 ppm[2].

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -COOH | 10 - 13 | broad singlet |

| ¹H | -C₆H₅ | 7.2 - 7.6 | multiplet |

| ¹H | -CH₂- (cyclopropyl) | 1.5 - 2.5 | multiplet |

| ¹³C | -COOH | 170 - 185 | singlet |

| ¹³C | -C₆H₅ | 125 - 140 | multiple signals |

| ¹³C | C1 (quaternary) | Varies | singlet |

| ¹³C | C2 (CF₂) | Varies | triplet |

| ¹³C | C3 (CH₂) | Varies | triplet |

| ¹⁹F | -CF₂- | -110 to -130 | AB quartet or two multiplets |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[3].

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹[3].

-

C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations are expected in the range of 1100-1300 cm⁻¹.

-

C-O Stretch: A medium intensity band for the C-O single bond stretch of the carboxylic acid will be observed around 1210-1320 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions for the aromatic ring will be present in their characteristic regions.

Figure 2. Key functional group regions in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 198.17 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition[2].

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 198 may be observed. Common fragmentation pathways for carboxylic acids include:

-

Loss of the hydroxyl radical (-OH): leading to a fragment at [M-17]⁺.

-

Loss of the carboxyl group (-COOH): resulting in a fragment at [M-45]⁺.

-

Decarboxylation (-CO₂): giving a fragment at [M-44]⁺.

-

Fragmentation of the cyclopropane ring: This can lead to various smaller fragments.

The presence of the phenyl group will likely lead to characteristic aromatic fragments (e.g., m/z 77 for the phenyl cation).

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

Sample Preparation

-

Purity: The sample of this compound should be of high purity (>95%), as confirmed by a primary analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm)[2].

-

NMR: For ¹H, ¹³C, and ¹⁹F NMR, the sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

IR: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl).

-

MS: For HRMS, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL range) and introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

Data Acquisition Workflow

Figure 3. A typical workflow for spectroscopic analysis.

Conclusion: A Foundation for Innovation

The spectroscopic data of this compound provides a detailed fingerprint of its unique molecular architecture. A comprehensive analysis of its ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra allows for unambiguous structural confirmation and serves as a critical quality control parameter. For researchers in drug discovery and materials science, a solid understanding of this data is the foundation for designing novel molecules with tailored properties. The principles and expected data outlined in this guide provide a robust framework for the characterization and utilization of this important fluorinated building block.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). RSC Advances. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

-

Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. (2006). Tetrahedron. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

-

Synthesis and spectroscopic characterization of novel GFP chromophore analogues based on aminoimidazolone derivatives. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

trans-(±)-2-Carboxymethyl-3-phenylcyclopropane-1-carboxylic acid. (2001). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

1-PHENYLCYCLOPROPANE-1-CARBOXYLIC ACID | CAS 6120-95-2. Matrix Fine Chemicals. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Introduction

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a synthetic, small-molecule compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, biochemistry, and drug discovery. The unique structural feature of this molecule is the gem-difluoro substitution on the cyclopropane ring. This modification imparts distinct electronic properties and chemical reactivity compared to its non-fluorinated counterparts, making it a valuable tool for probing biological systems and a promising scaffold for the development of novel therapeutics.

The high electronegativity of the fluorine atoms creates a polarized carbon-fluorine bond, which can influence molecular conformations and interactions with biological targets. Furthermore, the presence of the difluoromethylene group on the strained cyclopropane ring enhances its susceptibility to nucleophilic attack and potential ring-opening reactions under physiological conditions. This inherent reactivity is a key determinant of its biological activity, allowing it to act as a mechanism-based inhibitor or a covalent modifier of various enzymes.

This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives. We will delve into its mechanism of action, explore its potential therapeutic applications, and provide detailed experimental protocols for assessing its biological effects. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this compound in their own research endeavors.

Chemical Properties and Synthesis

This compound is a cyclopropane-derived building block. The gem-difluoro group on the cyclopropane ring significantly enhances the ring's reactivity and its susceptibility to nucleophilic attack.[1] This heightened reactivity makes its analogs valuable for investigating enzyme mechanisms.[1] Various synthetic approaches have been developed, including biocatalytic methods using engineered cytochrome P450 variants.[1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H8F2O2 |

| Molecular Weight | 198.17 g/mol |

| CAS Number | 156021-07-7 |

Biological Activities and Therapeutic Potential

The unique chemical properties of this compound and its derivatives have led to the exploration of their biological activities in several key areas.

Enzyme Inhibition

The strained and electron-deficient difluorocyclopropane ring is a key feature that can interact with and modulate the activity of various enzymes.[1] Preliminary studies suggest that this compound can interact with a range of enzymes and receptors, potentially influencing metabolic pathways.[1] Docking studies have indicated that this compound can form multiple hydrogen bonding interactions, which stabilize the ligand-enzyme complex, highlighting its potential as an enzyme inhibitor.[1]

A notable example of enzyme inhibition within this class of compounds is the analog 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC). DFACC has been identified as a slow-dissociating, submicromolar inhibitor of ACC deaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] This provides critical insights into enzymatic deamination and ring-opening processes.[1]

Antitumor Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] Certain derivatives have shown potent antitumor effects against a variety of human cancer cell lines.[1] This suggests that modifications to the cyclopropane structure can enhance its bioactivity, making it a promising candidate for cancer therapeutics.[1] Specifically, cyclopropane dicarboxamide derivatives have been described in patents as exhibiting anti-cancer and anti-proliferative activities.[1]

Plant Growth Regulation

The inhibition of ACC deaminase by the related compound DFACC has implications for agriculture.[2] ACC deaminase is an enzyme involved in the biosynthesis of ethylene, a plant hormone that regulates processes such as fruit ripening, leaf senescence, and abscission.[2] By inhibiting this enzyme, compounds like DFACC can potentially delay these processes, thereby extending the shelf life of fruits and vegetables.[2]

Neurochemical Applications

The broader class of cyclopropane-containing amino acids has shown utility in neurochemical research. The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a known potent and selective ligand for the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor.[3] This suggests that derivatives such as this compound could also be valuable tools for studying excitatory amino acid transmitter systems in the brain.[3]

Mechanism of Action

The biological activity of this compound is intrinsically linked to the chemical reactivity of the gem-difluorocyclopropane moiety. The electron-withdrawing nature of the two fluorine atoms polarizes the adjacent carbon atoms, making the cyclopropane ring susceptible to nucleophilic attack. This can lead to a ring-opening reaction, which is a key aspect of its mechanism-based inhibition of certain enzymes.

The proposed general mechanism of enzyme inhibition is depicted in the following workflow:

Caption: Proposed mechanism of covalent enzyme inhibition.

Experimental Protocols

The following are example protocols for assessing the biological activity of this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of the compound against a purified enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

This compound

-

Assay buffer (optimized for the target enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in the assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (known inhibitor, if available).

-

Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

-

Calculate the reaction rate for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent).

-

Incubate the cells for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability as a function of the compound concentration and determine the GI50 value (the concentration that causes 50% growth inhibition).

The following diagram illustrates the workflow for a typical cell-based assay:

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide delves into the strategic considerations behind its synthesis, focusing on the generation of difluorocarbene and its subsequent cycloaddition to a suitable precursor. Detailed experimental protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and reproducibility. This document is designed to serve as a valuable resource for chemists engaged in the design and synthesis of novel fluorinated molecules for pharmaceutical and agrochemical applications.

Introduction: The Significance of the Gem-Difluorocyclopropyl Moiety

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluorocyclopropane unit, in particular, has emerged as a valuable structural motif in medicinal chemistry.[1] Its unique combination of steric and electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa. The strained three-membered ring of the cyclopropane imparts a unique conformational rigidity, while the two fluorine atoms introduce a strong dipole moment and can act as hydrogen bond acceptors.

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines the bioisosteric properties of the gem-difluorocyclopropane group with the phenyl and carboxylic acid functionalities, which can be readily modified to explore structure-activity relationships (SAR).

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is most logically approached through a two-step sequence: the formation of the difluorocyclopropane ring followed by the unmasking of the carboxylic acid functionality.

Sources

An In-Depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cyclopropanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluorocyclopropane unit has garnered significant attention. This technical guide provides a comprehensive overview of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, a key building block that embodies the advantageous properties of this scaffold. Its unique stereoelectronic features make it a valuable component in the design of novel therapeutics, particularly in oncology.[1]

The introduction of the gem-difluoro group onto the cyclopropane ring dramatically enhances its reactivity and susceptibility to nucleophilic attack, making it a versatile intermediate for constructing more complex molecular architectures.[2] This guide will delve into the synthesis, properties, and applications of this compound, providing researchers with the foundational knowledge to leverage this valuable building block in their drug discovery programs.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a building block is crucial for its effective application. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 156021-07-7 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| InChI Key | QXRNDRDZDULUAG-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process: the difluorocyclopropanation of a styrene precursor followed by hydrolysis of the resulting ester. A common and effective starting material is ethyl phenylacetate.

Step 1: Difluorocyclopropanation of Ethyl Phenylacetate

The key transformation in the synthesis is the addition of difluorocarbene (:CF₂) to the double bond of a suitable precursor. While various methods for generating difluorocarbene exist, a widely used and practical approach involves the use of a Ruppert-Prakash-type reagent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), or other sources like diethyl bromodifluoromethylphosphonate.[3] The reaction with ethyl phenylacetate would proceed via an intermediate enolate, which then reacts with the difluorocarbene.

Conceptual Workflow for Difluorocyclopropanation:

Figure 1: Conceptual workflow for the synthesis of the ester intermediate.

Experimental Protocol: A Representative Procedure

To a solution of ethyl phenylacetate in a suitable anhydrous solvent (e.g., THF, DME) under an inert atmosphere (e.g., Argon, Nitrogen), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to generate the enolate. Following enolate formation, a source of difluorocarbene, such as a pre-mixed solution of trimethyl(trifluoromethyl)silane (TMSCF₃) and a catalytic amount of sodium iodide (NaI), is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is typically a high-yielding and clean reaction.

Workflow for Ester Hydrolysis:

Figure 2: Workflow for the hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol: A Representative Procedure

The crude ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol, methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide). The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any non-polar impurities. The aqueous layer is then acidified to a pH of approximately 1-2 with a strong acid, such as concentrated hydrochloric acid, which results in the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group) in the range of δ 7.2-7.5 ppm. - Cyclopropyl protons (CH₂) as complex multiplets, typically in the range of δ 1.5-2.5 ppm. - Carboxylic acid proton as a broad singlet at δ > 10 ppm.[4] |

| ¹³C NMR | - Carboxylic acid carbonyl carbon in the range of δ 170-180 ppm. - Aromatic carbons in the range of δ 125-140 ppm. - Quaternary cyclopropyl carbon attached to the phenyl and carboxyl groups. - Difluoromethylated cyclopropyl carbon (CF₂) exhibiting a characteristic triplet due to C-F coupling. - Methylene cyclopropyl carbon (CH₂). |

| ¹⁹F NMR | - A characteristic signal for the gem-difluoro group, typically in the range of δ -110 to -130 ppm.[1] |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4] - Carbonyl (C=O) stretch from the carboxylic acid, around 1700-1725 cm⁻¹. - C-F stretches, typically in the range of 1000-1200 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight (198.17). - Characteristic fragmentation patterns, including the loss of the carboxylic acid group (-COOH). |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and electronic properties of this compound make it a highly attractive building block in drug discovery. The gem-difluorocyclopropane moiety serves as a bioisosteric replacement for other chemical groups, offering several potential advantages.

The Role as a Bioisostere

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. The gem-difluorocyclopropane unit can act as a bioisostere for a carbonyl group, an ether linkage, or even a larger aromatic ring. This substitution can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid group, which can affect its binding to target proteins and its solubility.

-

Conformational Rigidity: The cyclopropane ring introduces a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.

Potential in Oncology

Patents have described cyclopropane dicarboxamide derivatives, which can be synthesized from this compound, as exhibiting anti-cancer and anti-proliferative activities.[1] The rigid scaffold and the unique electronic properties of the gem-difluorocyclopropane moiety can contribute to potent and selective inhibition of cancer-related targets.

Logical Relationship in Drug Design:

Figure 3: The advantageous properties of the title compound leading to its application in drug design.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis, while requiring careful execution, is achievable through established methodologies. The unique combination of a conformationally constrained cyclopropane ring and the electron-withdrawing gem-difluoro group imparts favorable physicochemical and pharmacokinetic properties that can be exploited to design novel and effective therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of medicine.

References

-

Zafrani, Y., & Geroslavsky, A. (2009). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Request PDF. [Link]

- Hu, J., & Zhang, W. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synlett, 2010(15), 2219-2240.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. WO2012046247A2 - Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride - Google Patents [patents.google.com]

- 2. This compound|CAS 156021-07-7 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

An In-depth Technical Guide to 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid

Introduction: A Privileged Scaffold in Modern Chemistry

This compound is a synthetic building block of considerable interest to researchers in medicinal chemistry, drug discovery, and materials science.[1] The molecule's unique architecture, which combines the rigid, strained three-membered ring of cyclopropane with the electronic influence of a geminal difluoro group and a phenyl substituent, imparts a fascinating profile of reactivity and conformational constraint. The cyclopropane ring, a common motif in numerous bioactive compounds, is known to enhance metabolic stability, improve potency, and reduce off-target effects when incorporated into drug candidates.[2][3] The addition of the two fluorine atoms further modulates the electronic properties, increasing the acidity of the carboxylic acid and enhancing the ring's susceptibility to nucleophilic attack.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and applications for professionals in the field.

Molecular Structure and Identification

A clear understanding of the molecule's identity is paramount for any scientific investigation. The following section details its fundamental identifiers and visualizes its structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 156021-07-7[4] |

| Molecular Formula | C₁₀H₈F₂O₂[1] |

| Molecular Weight | 202.17 g/mol |

graph "2_2_Difluoro_1_phenylcyclopropane_1_carboxylic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,1.3!"]; C_carboxyl [label="C", pos="-1.5,0!"]; O1_carboxyl [label="O", pos="-2.2,-0.8!"]; O2_carboxyl [label="OH", pos="-2.2,0.8!"]; C_phenyl [label="C", pos="2.5,0!"]; F1 [label="F", pos="0.45,2.1!"]; F2 [label="F", pos="1.05,2.1!"];

// Phenyl ring C_p1 [label="C", pos="3.25,-0.8!"]; C_p2 [label="C", pos="4.25,-0.8!"]; C_p3 [label="C", pos="4.75,0!"]; C_p4 [label="C", pos="4.25,0.8!"]; C_p5 [label="C", pos="3.25,0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [label="="]; C_carboxyl -- O2_carboxyl; C2 -- C_phenyl; C3 -- F1; C3 -- F2;

// Phenyl bonds C_phenyl -- C_p1; C_p1 -- C_p2; C_p2 -- C_p3; C_p3 -- C_p4; C_p4 -- C_p5; C_p5 -- C_phenyl; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation.

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 60-65 °C (for 2,2-Difluorocyclopropanecarboxylic acid) | |

| Boiling Point | 70 °C at 7 mmHg (for 2,2-Difluorocyclopropanecarboxylic acid) | |

| pKa | ~2.5 - 3.0 | [1] |

Note: Melting and boiling point data are for the closely related 2,2-Difluorocyclopropanecarboxylic acid and should be considered as an estimate.

The electron-withdrawing nature of the gem-difluoro group significantly increases the acidity of the carboxylic acid moiety, resulting in a lower pKa compared to its non-fluorinated analog.[1] This enhanced acidity is a key feature influencing its reactivity and potential biological interactions.

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below is a summary of the expected spectral characteristics.

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (phenyl group) will appear in the downfield region (~7.2-7.5 ppm). The cyclopropane protons will show complex splitting patterns in the upfield region, with coupling to each other and to the fluorine atoms. |

| ¹³C NMR | The spectrum will show signals for the carboxyl carbon, the aromatic carbons, and the cyclopropane carbons. The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹.[5][6] A strong C=O stretch will be present in the range of 1690-1760 cm⁻¹.[5][6] C-F stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) should be observable. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7] |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its functional groups.

Reactivity

The presence of the gem-difluoro group on the cyclopropane ring enhances its reactivity towards nucleophiles.[1] The strained three-membered ring is susceptible to ring-opening reactions under certain conditions. Common reactions include:

-

Oxidation: Can be oxidized using strong oxidizing agents.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄).[1]

-

Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents, which is a common step in the synthesis of bioactive molecules.[2]

Synthetic Approach

A common method for the synthesis of related 1-phenylcyclopropane carboxylic acids involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid.[2] Adapting this for the difluoro- derivative would likely involve a difluorocyclopropanation reaction.

Caption: Generalized synthetic workflow for cyclopropane carboxylic acids.

Applications in Research and Drug Development

This molecule serves as a valuable building block in several areas of chemical research and development.

-

Pharmaceutical Synthesis: It is a key intermediate in the creation of novel pharmaceuticals.[1] The cyclopropane motif is a well-established bioisostere for other groups and can improve the pharmacological profile of a drug candidate.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of modern herbicides and pesticides.[1]

-

Enzyme Inhibition Studies: The difluorocyclopropane scaffold is a known structural motif in enzyme inhibitors.[1] For example, the related molecule 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is an inhibitor of ACC deaminase.[1] The presence of the fluorine atoms can enhance binding affinity to target enzymes.[1]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, away from heat and incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly sealed.[8]

-

Hazards: While specific data for this compound is limited, related cyclopropanecarboxylic acids are known to cause skin and eye irritation.[9][10][11]

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. [Link]

-